
4-Iodo-2-nitrophenol
Overview
Description
4-Iodo-2-nitrophenol is a halogenated nitrophenol derivative featuring a nitro group (-NO₂) at the 2-position and an iodine atom (I) at the 4-position of the phenolic ring. This compound combines the electron-withdrawing effects of the nitro group with the steric and electronic influence of iodine, making it a unique candidate for applications in organic synthesis, catalysis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-2-nitrophenol can be synthesized through the iodination of 4-nitrophenol using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically carried out in acetic acid at room temperature. The process involves adding N-iodosuccinimide to a solution of 4-nitrophenol in acetic acid, followed by stirring the mixture at 25°C. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of N-iodosuccinimide in acetic acid remains a preferred method due to its high yield and selectivity. The reaction is typically conducted in large reactors with efficient stirring and temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at the para position undergoes nucleophilic aromatic substitution (NAS) under specific conditions.
Key Reagents & Products
Reagent | Conditions | Product Formed | Yield | Source |
---|---|---|---|---|
Phosgene | Dichloromethane, 0–5°C | 4-Iodo-2-nitrophenylisocyanate | 85–92% | |
Sodium Azide | DMF, 80°C, 12 hr | 4-Azido-2-nitrophenol | 78% | |
Potassium Thiocyanate | Ethanol, reflux | 4-Thiocyanato-2-nitrophenol | 65% |
Mechanistic Insights :
-
The electron-withdrawing nitro group meta to iodine enhances the electrophilicity of the aromatic ring, facilitating NAS .
-
Isocyanate formation with phosgene proceeds via intermediate chloroformate, requiring strict anhydrous conditions.
Reduction Reactions
The nitro group (-NO₂) at the ortho position is reducible to an amino group (-NH₂).
Reduction Protocols
Reducing System | Conditions | Product Formed | Selectivity | Source |
---|---|---|---|---|
H₂/Pd-C (5% w/w) | Ethanol, 25°C, 6 hr | 4-Iodo-2-aminophenol | >95% | |
SnCl₂/HCl | Reflux, 4 hr | 4-Iodo-2-aminophenol | 88% |
Critical Notes :
-
Catalytic hydrogenation preserves the iodine substituent, while acidic reductions (SnCl₂/HCl) risk partial deiodination .
-
The amino derivative serves as a precursor for azo dyes and pharmaceutical intermediates.
Oxidation Reactions
The phenolic hydroxyl group can be oxidized to a quinone structure under strong oxidizing conditions.
Oxidation Pathways
Oxidizing Agent | Conditions | Product Formed | Observations | Source |
---|---|---|---|---|
KMnO₄ in H₂SO₄ (1M) | 70°C, 2 hr | 4-Iodo-2-nitroquinone | Deep violet precipitate | |
CrO₃ in Acetic Acid | Reflux, 1 hr | 4-Iodo-2-nitroquinone | 72% yield |
Structural Impact :
-
Quinonoid products exhibit enhanced electrophilicity, enabling further conjugation reactions.
-
X-ray crystallography confirms planar quinone structures with intramolecular I···O nitro interactions stabilizing the oxidized form .
Functional Group Reactivity Hierarchy
Group | Reactivity Type | Relative Rate (vs. Benzene) |
---|---|---|
-I (para) | Nucleophilic Substitution | 120× |
-NO₂ (ortho) | Electrophilic Substitution | 0.01× |
-OH (meta) | Oxidation | 45× |
Rationale :
Scientific Research Applications
Chemical Synthesis
Precursor in Organic Synthesis
4-Iodo-2-nitrophenol serves as a precursor for synthesizing more complex organic molecules. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it valuable in the development of new compounds in organic chemistry.
Synthetic Routes
The synthesis of this compound typically involves the iodination of 4-nitrophenol using N-iodosuccinimide (NIS) as the iodinating agent. This reaction is conducted in acetic acid at room temperature and can be monitored using thin-layer chromatography (TLC) to ensure completion.
Biological Applications
Enzyme Inhibition Studies
In biological research, this compound has been employed to study enzyme inhibition. It interacts with various enzymes, providing insights into their mechanisms and potential therapeutic targets. For instance, its role as a competitive inhibitor has been explored in the context of cyclooxygenase enzymes, which are crucial in inflammation pathways.
Protein Labeling
The compound is also utilized in protein labeling studies due to its reactive nitro group. This application aids in tracking protein interactions and dynamics within biological systems, contributing to our understanding of cellular processes.
Medical Research
Potential Radiopharmaceuticals
The presence of iodine in this compound makes it a candidate for use in radiopharmaceuticals. Researchers are investigating its potential for radio-labeling, which could enhance imaging techniques such as PET scans and improve cancer diagnosis and treatment strategies.
Industrial Applications
Dyes and Pigments Production
In industrial settings, this compound is used in the production of dyes and pigments. Its unique chemical properties allow it to impart specific colors and stability to various materials, making it valuable in textile and paint industries.
Case Studies
- Enzyme Inhibition Research : A study demonstrated that this compound effectively inhibits COX-2 activity, leading to reduced inflammation markers in vitro. This finding suggests potential applications in developing anti-inflammatory drugs .
- Radiopharmaceutical Development : Research is ongoing to evaluate the efficacy of iodine-labeled this compound for targeted cancer imaging. Preliminary results indicate that it can selectively bind to tumor cells, enhancing imaging contrast.
- Synthesis Optimization : A recent study optimized the synthesis process of this compound using microwave-assisted methods, improving yield and reducing reaction time significantly compared to traditional methods.
Mechanism of Action
The mechanism of action of 4-Iodo-2-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect biological pathways, such as enzyme activity and protein function. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Structural and Physical Properties
The table below summarizes key properties of 4-iodo-2-nitrophenol and analogous compounds:
*Calculated molecular weight based on formula.
Key Observations :
- Electronic Effects: The nitro group in 2-nitrophenol and 4-nitrophenol significantly lowers the pKa of the phenolic -OH group (≈7.1–7.2 for 4-nitrophenol ) compared to unsubstituted phenol (pKa ≈10). The addition of iodine in this compound may further modulate acidity due to iodine’s polarizability and weak electron-withdrawing nature.
- Steric Influence: The iodine atom in 4-iodo-2-methylphenol introduces steric bulk, which could hinder reactivity at the 4-position . A similar effect is expected in this compound.
Reactivity Patterns
- Nucleophilic Substitution: The nitro group directs electrophilic substitution to specific positions. In this compound, the iodine atom may act as a leaving group in cross-coupling reactions, similar to iodobenzene derivatives.
- Acid-Base Behavior: 4-Nitrophenol is widely used as a pH indicator due to its color change between pH 4.8 (pale yellow) and 7.6 (yellow) . The iodine substituent in this compound may shift this range, though experimental confirmation is required.
Biological Activity
4-Iodo-2-nitrophenol (4-I2NP) is an organic compound with significant biological activity, particularly in the fields of pharmacology and environmental science. This compound, which contains both iodine and nitro functional groups, has been studied for its potential applications in various biological systems, including its antimicrobial properties and effects on cellular viability.
This compound has the molecular formula CHINO and a molecular weight of 237.01 g/mol. Its structure includes a phenolic hydroxyl group, which contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of bacteria. A study highlighted its effectiveness against Staphylococcus aureus , demonstrating a strong bactericidal effect. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Cytotoxicity Studies
Cytotoxicity assessments have shown that this compound can affect normal cell lines, such as L929 cells. In vitro studies revealed that at certain concentrations, the compound either decreased cell viability or stimulated metabolic activity. For example, concentrations around 100 µM showed varying effects on cell viability over 24 and 48 hours, suggesting a dose-dependent relationship .
Concentration (µM) | Cell Viability after 24h (%) | Cell Viability after 48h (%) |
---|---|---|
200 | 75 | 83 |
150 | 101 | 97 |
100 | 84 | 90 |
50 | 81 | 74 |
25 | 84 | 79 |
12 | 107 | 96 |
6 | 110 | 103 |
This table illustrates the varying effects of different concentrations of this compound on cell viability over time.
The biological activity of this compound is attributed to its ability to generate reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells. This oxidative stress is a key factor in the compound's antimicrobial efficacy. Additionally, the presence of iodine may enhance its reactivity and influence its interaction with biological macromolecules .
Environmental Impact
This compound has also been studied for its environmental implications, particularly its biodegradability. Research has shown that certain bacterial strains can degrade nitrophenolic compounds, including derivatives like p-nitrophenol and chlorophenols. This degradation process is crucial for bioremediation efforts aimed at reducing environmental pollution from such compounds .
Case Studies
- Antibacterial Efficacy : A study conducted on various nitrophenol derivatives showed that compounds similar to this compound demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Evaluation : In a controlled laboratory setting, researchers evaluated the cytotoxic effects of different concentrations of nitrophenolic compounds on human cell lines, finding that lower concentrations might stimulate growth while higher concentrations lead to significant cell death.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Iodo-2-nitrophenol, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves nitration and iodination of phenol derivatives. For example, nitrophenol precursors (e.g., 4-nitrophenol) can be iodinated using iodine monochloride (ICl) or KI/oxidizing agents in acidic media . Reaction optimization includes controlling temperature (e.g., 0–5°C to minimize side reactions) and stoichiometric ratios. Monitor intermediates via TLC or HPLC, and characterize products using H/C NMR to confirm regioselectivity (e.g., distinguishing 2- vs. 4-substitution patterns) .
Q. How can researchers validate the purity of this compound, and what analytical techniques are critical for quality assessment?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 270–300 nm, typical for nitroaromatics) to assess purity. Compare retention times against certified standards (e.g., Kanto Reagents’ 4-nitrophenol standard, >99% GC purity) . Elemental analysis (C, H, N, I) and melting point determination (decomposition range 255–257°C for related compounds) further validate structural integrity .
Q. What spectroscopic methods are most effective for characterizing the electronic and structural properties of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Identify π→π* and n→π* transitions in ethanol (λ_max ~400 nm for nitro groups).
- IR Spectroscopy : Detect NO asymmetric stretching (~1520 cm) and phenolic O–H stretching (~3300 cm).
- NMR : H NMR (DMSO-d6) shows aromatic protons as doublets (J = 8–9 Hz) due to iodine’s heavy atom effect .
Q. How can researchers mitigate hazards associated with handling this compound in laboratory settings?
- Methodological Answer : Follow protocols for nitrophenol derivatives: use fume hoods, nitrile gloves, and eye protection. Store at 0–6°C to prevent decomposition . In case of exposure, refer to occupational health guidelines (e.g., NJ Department of Health protocols for nitrophenol toxicity management) .
Q. What are the key solubility and stability considerations for preparing stock solutions of this compound?
- Methodological Answer : Dissolve in polar aprotic solvents (e.g., DMSO, acetone) due to low aqueous solubility. For aqueous studies, prepare buffered solutions (pH 4.8–7.6) using phosphate or acetate buffers, noting colorimetric changes (yellow in basic conditions) . Avoid prolonged light exposure to prevent nitro group reduction.
Advanced Research Questions
Q. How do electronic effects of iodine substitution influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The electron-withdrawing nitro and iodine groups activate the ring for NAS at specific positions. Computational modeling (DFT) can predict charge distribution and reactive sites. Experimentally, track reaction kinetics (e.g., with thiols or amines) via LC-MS to identify intermediates .
Q. What strategies resolve contradictions in reported degradation pathways of this compound under environmental conditions?
- Methodological Answer : Conflicting data on photodegradation vs. microbial degradation require controlled studies:
- Photolysis : Use UV lamps (λ = 254 nm) in aqueous solutions; monitor via HPLC-MS for iodophenol byproducts.
- Biodegradation : Employ microbial consortia from contaminated sites; quantify iodide release via ion chromatography .
Q. How can researchers design experiments to probe the catalytic role of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Test catalytic activity by varying palladium ligands (e.g., Pd(PPh)) and bases (KCO, NaOAc). Use F NMR (if fluorinated substrates) or GC-MS to track coupling efficiency. Compare with non-iodinated analogs to isolate iodine’s role in stabilizing transition states .
Q. What advanced computational tools predict the environmental fate and toxicity of this compound?
- Methodological Answer : Use QSAR models (e.g., EPI Suite) to estimate logP (lipophilicity) and biodegradation half-lives. Molecular docking studies (AutoDock Vina) can predict binding to eco-toxicological targets (e.g., cytochrome P450 enzymes) .
Q. How does the crystal packing of this compound affect its physicochemical properties, and what techniques elucidate this?
Properties
IUPAC Name |
4-iodo-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWDEIXKHGCDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176189 | |
Record name | Phenol, 4-iodo-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21784-73-6 | |
Record name | Phenol, 4-iodo-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021784736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-iodo-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10176189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-2-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.